molecular formula C27H28ClN5O B2511451 1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384375-02-4

1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2511451
CAS No.: 384375-02-4
M. Wt: 474.01
InChI Key: HDXAKORZPARTDS-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H28ClN5O and its molecular weight is 474.01. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C23H26ClN5O\text{C}_{23}\text{H}_{26}\text{Cl}\text{N}_5\text{O}

Molecular Weight: 425.94 g/mol
SMILES Notation: COc1ccc(Cl)cc1CN2CCN(CC2)c3cc(C#N)nc4ccccc4n34

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including our compound of interest. Benzimidazoles are known for their diverse biological activities, particularly their anticancer effects. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line Tested% InhibitionMechanism of Action
5aMCF-795%ROS-mediated apoptosis
4bA54977%DNA intercalation
7bHeLa70%Topoisomerase inhibition

These findings indicate that compounds with similar structures to our target compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research.

The mechanism through which benzimidazole derivatives exert their anticancer effects often involves the induction of oxidative stress in cancer cells. The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis. For instance, compound 5a was shown to increase superoxide dismutase activity while decreasing catalase and glutathione peroxidase activities, indicating a shift toward oxidative stress that promotes cancer cell death .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives has revealed critical insights into how structural modifications influence biological activity. Key points include:

  • Substituents at the 5-position: The presence of halogen atoms (e.g., chlorine) enhances anticancer activity.
  • Piperazine moiety: This functional group is crucial for receptor binding and enhances solubility.
  • Carbonitrile group: This group is associated with increased potency against specific cancer types.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several new benzimidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Among these, compounds with similar piperazine substitutions showed enhanced growth inhibition compared to standard chemotherapeutics like cisplatin .
  • Pharmacological Reviews : A comprehensive review highlighted various benzimidazole derivatives' pharmacological properties, noting their effectiveness against cancer, inflammation, and microbial infections . This underscores the versatility of this chemical class.

Properties

IUPAC Name

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O/c1-3-6-19-16-26(33-24-8-5-4-7-23(24)30-27(33)22(19)17-29)32-13-11-31(12-14-32)18-20-15-21(28)9-10-25(20)34-2/h4-5,7-10,15-16H,3,6,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXAKORZPARTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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